molecular formula C13H18OS B14512431 3-(Phenylsulfanyl)heptan-2-one CAS No. 62870-24-0

3-(Phenylsulfanyl)heptan-2-one

Cat. No.: B14512431
CAS No.: 62870-24-0
M. Wt: 222.35 g/mol
InChI Key: OWYODDMQOYKUDN-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)heptan-2-one is a bicyclic ketone derivative characterized by a bicyclo[2.2.1]heptan-2-one core substituted with a phenylsulfanyl group at the 3-position. Its synthesis typically involves the condensation of camphor derivatives (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) with thiophenol or substituted thiols under controlled conditions .

The phenylsulfanyl group introduces steric bulk and electron-withdrawing effects, which influence the compound’s reactivity, solubility, and biological activity.

Properties

CAS No.

62870-24-0

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-phenylsulfanylheptan-2-one

InChI

InChI=1S/C13H18OS/c1-3-4-10-13(11(2)14)15-12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3

InChI Key

OWYODDMQOYKUDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)heptan-2-one typically involves the reaction of heptan-2-one with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the heptan-2-one molecule. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles in the presence of a base

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted heptan-2-one derivatives

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)heptan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its phenylsulfanyl and ketone groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptan-2-one Derivatives

Bicycloheptan-2-one derivatives share the same rigid bicyclic framework but differ in substituents, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(Phenylsulfanyl)heptan-2-one 3-(Phenylsulfanyl) C₁₃H₁₆OS 220.33 Potential organocatalyst or bioactive compound
4-Methylbenzylidene camphor 3-(4-Methylbenzylidene) C₁₈H₂₂O 254.37 UV-absorbing agent in sunscreens
1-[(3-Fluorophenyl)sulfonamido]-7,7-dimethylbicyclo[2.2.1]heptan-2-one 1-(Fluorophenylsulfonamido) C₁₆H₂₀FNO₃S 325.40 Antiviral/antibacterial candidate
3-(Hydroxymethyl)heptan-2-one 3-(Hydroxymethyl) C₈H₁₆O₂ 144.21 Linear analog; fragrance intermediate

Key Observations :

  • Electronic Effects : Fluorinated analogs (e.g., the fluorophenylsulfonamide derivative) exhibit enhanced bioavailability and target binding due to fluorine’s electronegativity, as seen in other fluorinated pharmaceuticals .
  • Applications : Benzylidene-substituted derivatives (e.g., 4-methylbenzylidene camphor) are used in UV protection, highlighting the role of aromatic substituents in photostability .
Functional Group Comparisons
  • Sulfanyl vs. Sulfonamide : The phenylsulfanyl group (-SPh) is less polar than sulfonamide (-SO₂NH₂), leading to differences in solubility. Sulfonamide derivatives (e.g., ) are more water-soluble, favoring pharmaceutical applications .
  • Ketone vs. Oxime : Bicycloheptan-2-one oxime derivatives (e.g., 1,7,7-trimethyl-O-substituted oximes) exhibit altered reactivity, enabling applications in asymmetric catalysis .

Research Findings and Data

Physicochemical Properties
  • Boiling Point/Melting Point : Bicycloheptan-2-one derivatives generally have higher melting points than linear ketones due to their rigid bicyclic structure. For example, 4-methylbenzylidene camphor is a solid at room temperature (mp: ~150°C) , while linear 3-(Hydroxymethyl)heptan-2-one is likely liquid.
  • Solubility : Sulfanyl-substituted derivatives are more lipophilic than sulfonamide or hydroxylated analogs, impacting their biodistribution .

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